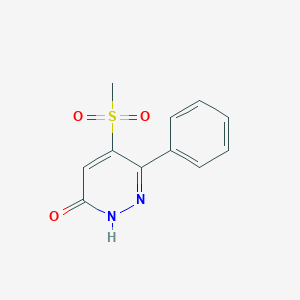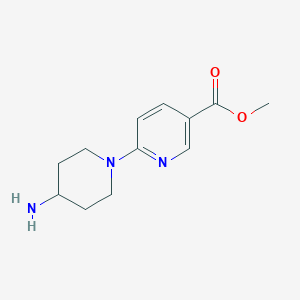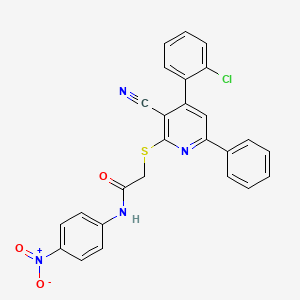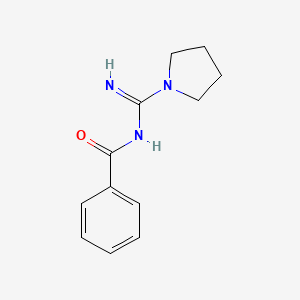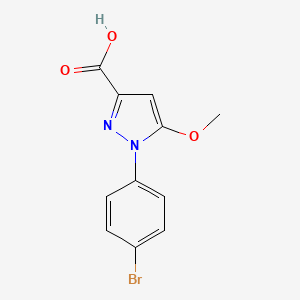![molecular formula C9H9NS2 B11772052 4-Methyl-2-(methylthio)benzo[d]thiazole CAS No. 3622-20-6](/img/structure/B11772052.png)
4-Methyl-2-(methylthio)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures . Another method involves the cyclization of o-aminothiophenol with methylthioacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
4-Methyl-2-(methylthio)benzo[d]thiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin . This inhibition can help alleviate symptoms of neurodegenerative and psychiatric disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-(Methylthio)benzothiazole: Similar structure but without the methyl group at the 4-position.
4-Fluoro-2-(methylthio)benzo[d]thiazole: Contains a fluorine atom instead of a methyl group at the 4-position, which can alter its reactivity and biological activity.
Uniqueness
4-Methyl-2-(methylthio)benzo[d]thiazole is unique due to the presence of both a methyl and a methylthio group, which enhances its chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs.
Propriétés
Numéro CAS |
3622-20-6 |
|---|---|
Formule moléculaire |
C9H9NS2 |
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3 |
Clé InChI |
DGOXOBITRAZMGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



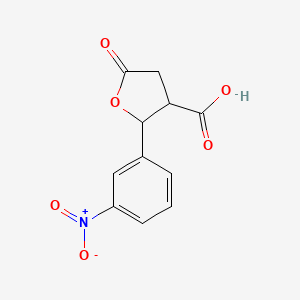
![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)
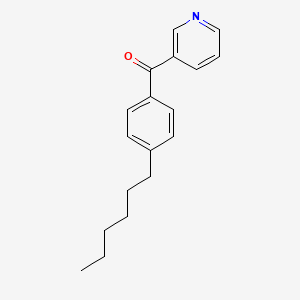



![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
